Stelabid's chemical classification places it within the phenothiazine family, which is characterized by a three-ring structure that includes sulfur and nitrogen atoms. Specifically, its IUPAC name is 10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-10H-phenothiazine, indicating its complex molecular architecture. The compound's CAS number is 117-89-5, and it is recognized by various identifiers such as UNII (214IZI85K3) and InChI Key (ZEWQUBUPAILYHI-UHFFFAOYSA-N) .
The synthesis of Stelabid involves several key steps that typically include the formation of the phenothiazine core followed by the introduction of the trifluoromethyl group and the piperazine side chain. One common method to synthesize Trifluoperazine includes:
These synthetic pathways are crucial for producing Stelabid in a form that is both effective and suitable for pharmaceutical applications.
The molecular structure of Stelabid features a complex arrangement that contributes to its pharmacological properties. The compound consists of:
Key structural data includes:
Stelabid undergoes various chemical reactions that can influence its therapeutic efficacy:
Understanding these reactions helps in optimizing therapeutic strategies involving Stelabid.
The mechanism of action of Stelabid involves:
This dual action on neurotransmitter systems underpins its effectiveness in treating various psychiatric disorders .
Stelabid exhibits several notable physical and chemical properties:
These properties are critical for understanding how Stelabid behaves in biological systems.
Stelabid has significant applications in clinical psychiatry:
The versatility of Stelabid underscores its importance in both therapeutic settings and scientific investigations .
The conceptual foundation for Stelabid emerged during the 1950–1960s, coinciding with two key pharmacological trends:
Stelabid (Smith, Kline & French, later GlaxoSmithKline) embodied the therapeutic rationale that psychiatric comorbidity—particularly anxiety—exacerbated GI pathophysiology. By co-targeting peripheral muscarinic receptors and central dopaminergic pathways, it aimed to break the brain-gut disturbance cycle in conditions like irritable colon and peptic ulcer [4].
Table 1: Key Historical Events in Stelabid Development
Year | Event | Significance |
---|---|---|
1959 | Trifluoperazine approved in US as antipsychotic (Stelazine®) [1] | Provided validated CNS component for combination |
1960s | Isopropamide iodide introduced as long-acting anticholinergic [2] | Enabled twice-daily dosing due to extended duration |
~1970s | Stelabid launched (Canada/Europe initially) [4] | First fixed-ratio combination targeting GI psychosomatic disorders |
2021 | Corona Remedies acquired Stelabid from GSK [9] | Transitioned brand ownership amid GI portfolio consolidations |
Stelabid’s pharmacological activity arises from two distinct molecular entities:
Molecular Synergy Mechanism:
Table 2: Structural and Pharmacokinetic Properties of Stelabid Components
Property | Isopropamide Iodide | Trifluoperazine HCl |
---|---|---|
Molecular Formula | C₂₃H₃₃IN₂O | C₂₁H₂₅ClF₃N₃S |
Molecular Weight | 478.43 g/mol | 480.00 g/mol |
Primary Target | Peripheral muscarinic receptors | Central dopamine D₂ receptors |
Elimination Half-life | ~12 hours (estimated) [4] | 10–20 hours [1] |
Protein Binding | Not well characterized | High (>90%) [1] |
Stelabid’s regulatory pathway reflects geographically divergent acceptance of combination psychosomatic therapies:
Current Regulatory Footprint: Stelabid remains approved only in limited jurisdictions (e.g., India) as a legacy brand, with no active clinical development programs globally [9].
Table 3: Stelabid Formulations and Global Status
Brand Variant | Trifluoperazine HCl | Isopropamide Iodide | Initial Approval | Current Status |
---|---|---|---|---|
Stelabid No 1 | 1 mg | 5 mg | 1970s (Canada) | Discontinued (2002) [4] |
Stelabid No 2 | 2 mg | 5 mg | 1970s (Canada) | Discontinued (2002) [4] |
Stelabid Forte | 2 mg | 7.5 mg | 1970s (Canada) | Discontinued (2002) [4] |
Post-2021 formulations | Variable | Variable | 2021 (India) | Limited availability [9] |
Comprehensive Compound Listing
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7